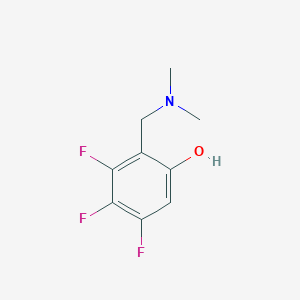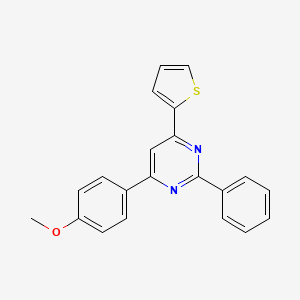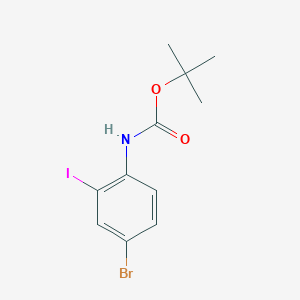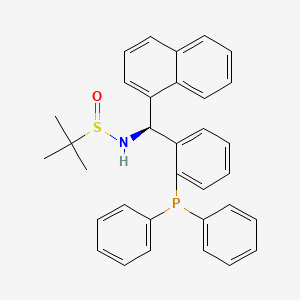
2-(6-Methyl-1,2,4,5-tetrazin-3-yl)ethyl methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-Methyl-1,2,4,5-tetrazin-3-yl)ethyl methanesulfonate is a chemical compound that belongs to the tetrazine family Tetrazines are known for their unique chemical properties and have been widely studied for their applications in various fields such as chemistry, biology, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methyl-1,2,4,5-tetrazin-3-yl)ethyl methanesulfonate typically involves the reaction of 6-methyl-1,2,4,5-tetrazine with ethyl methanesulfonate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or acetonitrile and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product. The production process is designed to be efficient and cost-effective, minimizing waste and environmental impact.
化学反应分析
Types of Reactions
2-(6-Methyl-1,2,4,5-tetrazin-3-yl)ethyl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles.
Cycloaddition Reactions: The tetrazine ring can participate in inverse electron demand Diels-Alder reactions with strained alkenes.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Cycloaddition Reactions: Strained alkenes such as norbornene are used as reactants. The reactions are often performed at room temperature or slightly elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include substituted tetrazines with various functional groups.
Cycloaddition Reactions: The major products are cycloadducts formed by the addition of the tetrazine ring to the alkene.
Oxidation and Reduction Reactions: The products depend on the specific conditions and reagents used, but may include oxidized or reduced forms of the original compound.
科学研究应用
2-(6-Methyl-1,2,4,5-tetrazin-3-yl)ethyl methanesulfonate has several applications in scientific research:
Chemistry: Used in click chemistry for the rapid and selective formation of covalent bonds.
Biology: Employed in bioorthogonal labeling to tag biomolecules without interfering with biological processes.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
作用机制
The mechanism of action of 2-(6-Methyl-1,2,4,5-tetrazin-3-yl)ethyl methanesulfonate involves its ability to participate in click chemistry reactions. The tetrazine ring undergoes cycloaddition with strained alkenes, forming stable covalent bonds. This property makes it highly useful for labeling and tracking biomolecules in biological systems. The compound’s reactivity is attributed to the electron-deficient nature of the tetrazine ring, which facilitates its interaction with electron-rich alkenes.
相似化合物的比较
Similar Compounds
- **4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride
- Methyltetrazine-NHS ester
- 3,6-Di-2-pyridyl-1,2,4,5-tetrazine
Uniqueness
2-(6-Methyl-1,2,4,5-tetrazin-3-yl)ethyl methanesulfonate is unique due to its specific functional groups that enhance its reactivity and stability. The presence of the methanesulfonate group allows for easy substitution reactions, making it versatile for various applications. Additionally, its ability to participate in bioorthogonal reactions without interfering with biological processes sets it apart from other tetrazine derivatives.
属性
IUPAC Name |
2-(6-methyl-1,2,4,5-tetrazin-3-yl)ethyl methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O3S/c1-5-7-9-6(10-8-5)3-4-13-14(2,11)12/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOGORKMXHXKDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)CCOS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrrole](/img/structure/B6318830.png)




![N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-N'-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]thiourea](/img/structure/B6318858.png)







![(3aR,8aS)-2[2-(Diphenylphosphanyl)phenyl]-3a,8a-dihydroindane[1,2-d]oxazole](/img/structure/B6318939.png)
